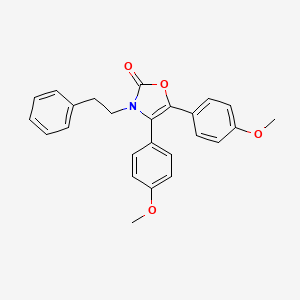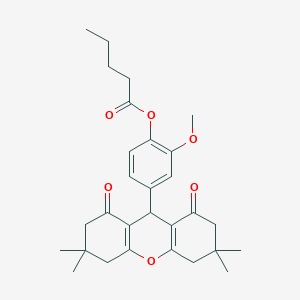![molecular formula C25H28N4O5 B11498248 4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide](/img/structure/B11498248.png)
4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide is a complex organic compound with a molecular formula of C25H28N4O5
Preparation Methods
The synthesis of 4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide can be compared with other similar compounds, such as:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
2-butoxy-9-(2,6-difluorobenzyl)-N-(2-morpholin-4-ylethyl)-9H-purin-6-amine: Used in pharmacological research. These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C25H28N4O5 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-butoxy-N-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxoquinazolin-6-yl]benzamide |
InChI |
InChI=1S/C25H28N4O5/c1-2-3-12-34-20-7-4-18(5-8-20)24(31)27-19-6-9-22-21(15-19)25(32)29(17-26-22)16-23(30)28-10-13-33-14-11-28/h4-9,15,17H,2-3,10-14,16H2,1H3,(H,27,31) |
InChI Key |
LBQSFCGPZYZQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![N-{2-[(Adamantan-1-YL)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11498178.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)
![N-(2-methylphenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11498188.png)
![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)

![N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide](/img/structure/B11498204.png)
![2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11498227.png)

![2-[(3,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11498235.png)
![Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11498238.png)
![ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11498239.png)
![ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11498243.png)
